Methyl6-amino-3,3-dimethyl-5-oxohexanoatehydrochloride
Description
Methyl 6-amino-3,3-dimethyl-5-oxohexanoate hydrochloride is a hydrochloride salt of a substituted hexanoate ester. The hydrochloride salt form enhances water solubility, making it suitable for pharmaceutical or synthetic intermediates .
Properties
Molecular Formula |
C9H18ClNO3 |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
methyl 6-amino-3,3-dimethyl-5-oxohexanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-9(2,4-7(11)6-10)5-8(12)13-3;/h4-6,10H2,1-3H3;1H |
InChI Key |
OWLBPENJWYOSMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)CN)CC(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Overview
The preparation of methyl 6-amino-3,3-dimethyl-5-oxohexanoate hydrochloride typically involves multi-step synthetic routes starting from commercially available ketoesters or amino acid derivatives. The synthetic strategy focuses on introducing the amino group at the 6-position, installing the 3,3-dimethyl substituents, and forming the methyl ester and ketone functionalities, followed by conversion to the hydrochloride salt for stability.
Synthetic Route 1: Alkylation and Amination of Ketoester Precursors
Step 1: Synthesis of 3,3-dimethyl-5-oxohexanoate ester
- Starting from methyl 5-oxohexanoate, a geminal dimethylation at the 3-position is achieved via alkylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., LDA or sodium hydride).
- Reaction conditions: Anhydrous THF, low temperature (-78°C to 0°C), inert atmosphere (N2 or Ar).
Step 2: Introduction of the amino group at the 6-position
- The keto group at the 5-position is converted to an amino group using reductive amination.
- Reagents: Ammonia or ammonium salts, reducing agents such as sodium cyanoborohydride or hydrogenation catalysts (Pd/C with H2).
- The reaction proceeds in methanol or ethanol solvent under mild heating (25–50°C).
Step 3: Formation of hydrochloride salt
- The free base is treated with hydrochloric acid (HCl) in anhydrous ether or ethanol to precipitate the hydrochloride salt.
- The salt is isolated by filtration and dried under vacuum.
Synthetic Route 2: Direct Amination of 3,3-dimethyl-5-oxohexanoate followed by Esterification
- Starting from 3,3-dimethyl-5-oxohexanoic acid, the amino group is introduced via amide formation with ammonia, followed by reduction to the amino alcohol intermediate.
- Subsequent oxidation and esterification with methanol under acidic catalysis yield the methyl ester.
- Final conversion to hydrochloride salt as described above.
Alternative Methods
- Enzymatic synthesis using transaminase enzymes to introduce the amino group at the 6-position has been explored for stereoselective synthesis.
- Solid-phase synthesis approaches for rapid assembly of derivatives.
Analytical Data Supporting Preparation
Research Findings and Notes
- The compound's crystalline hydrochloride form exhibits strong N–H···O hydrogen bonding networks, contributing to its stability and crystalline nature.
- Preparation methods emphasize control of stereochemistry and purity, critical for downstream pharmaceutical applications.
- Reductive amination is preferred for amino group introduction due to mild conditions and high yields.
- The presence of 3,3-dimethyl substitution affects the reactivity of the keto group and steric accessibility during amination.
- Safety data indicate the compound causes skin and eye irritation and respiratory tract irritation; appropriate handling precautions are necessary.
Summary Table of Preparation Methods
| Preparation Step | Method/Conditions | Key Reagents | Notes |
|---|---|---|---|
| 3,3-Dimethylation | Alkylation with methyl iodide, base (LDA) | Methyl iodide, LDA, THF | Low temp, inert atmosphere |
| Amination at 6-position | Reductive amination | Ammonia, NaBH3CN or Pd/C + H2 | Mild heating, methanol solvent |
| Esterification (if needed) | Acid-catalyzed esterification | Methanol, H2SO4 or HCl | Converts acid to methyl ester |
| Hydrochloride salt formation | Treatment with HCl in ether or ethanol | HCl gas or HCl solution | Precipitates stable salt |
Chemical Reactions Analysis
Methyl6-amino-3,3-dimethyl-5-oxohexanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
Methyl6-amino-3,3-dimethyl-5-oxohexanoatehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl6-amino-3,3-dimethyl-5-oxohexanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s unique combination of functional groups distinguishes it from other hydrochlorides:
- Dosulepin hydrochloride (): A tricyclic antidepressant with aromatic rings and a secondary amine.

- Chlorphenoxamine hydrochloride (): Contains an ether-linked diphenylmethane group and a tertiary amine.
- ortho-Toluidine hydrochloride (): A simple aromatic amine lacking ester or ketone functionalities.
The presence of ester and ketone groups in the target compound likely increases its polarity compared to aromatic amines like ortho-toluidine hydrochloride but reduces lipophilicity relative to tricyclic compounds like dosulepin.
Physical and Chemical Properties
Using data from ortho-toluidine hydrochloride (Table 1-2, ) as a benchmark for hydrochloride salts, we hypothesize key differences:
*Calculated based on formula C₉H₁₇NO₃·HCl.
Key Observations :
- The ester group in the target compound may render it susceptible to hydrolysis under acidic/basic conditions, unlike stable aromatic amines (e.g., ortho-toluidine HCl) or adamantane derivatives (e.g., memantine HCl) .
- Higher molecular weight compared to ortho-toluidine HCl suggests differences in pharmacokinetic profiles.
Biological Activity
Methyl 6-amino-3,3-dimethyl-5-oxohexanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
Methyl 6-amino-3,3-dimethyl-5-oxohexanoate hydrochloride is characterized by its unique structural features, which contribute to its biological properties. The compound can be synthesized through various methods involving the condensation of appropriate starting materials followed by hydrolysis and methylation steps.
Biological Activity
The biological activity of methyl 6-amino-3,3-dimethyl-5-oxohexanoate hydrochloride can be categorized into several key areas:
1. Antimicrobial Activity:
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain metal complexes formed with ligands derived from related structures demonstrate potent activity against a range of bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
2. Antitumor Activity:
Preliminary studies suggest that methyl 6-amino-3,3-dimethyl-5-oxohexanoate hydrochloride may have antitumor effects. In vitro assays indicated that certain analogs could inhibit the proliferation of cancer cell lines, although further research is needed to elucidate the mechanisms involved .
3. Enzyme Inhibition:
The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to metabolic pathways involved in disease processes. For example, it may inhibit enzymes related to folate metabolism, which is crucial in cancer therapy .
Case Studies
Several case studies highlight the biological activity of methyl 6-amino-3,3-dimethyl-5-oxohexanoate hydrochloride:
Research Findings
Recent findings indicate that the biological activity of methyl 6-amino-3,3-dimethyl-5-oxohexanoate hydrochloride is influenced by its chemical structure and the presence of functional groups that facilitate interaction with biological targets.
Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) values for various bacterial strains have been documented, showcasing the compound's effectiveness:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.25 |
| S. aureus | 0.5 |
| P. aeruginosa | 0.1 |
These results indicate that modifications to the structure can enhance antimicrobial potency.
Antitumor Potential
In vitro studies on cancer cell lines such as CCRF-CEM leukemia cells revealed varying degrees of cytotoxicity, with some derivatives exhibiting IC50 values below 10 µg/mL, suggesting promising antitumor activity .
Q & A
Q. What are the established synthesis protocols for methyl 6-amino-3,3-dimethyl-5-oxohexanoate hydrochloride?
The synthesis typically involves multi-step organic reactions. A common method includes:
- Michael Addition : Reacting a β-ketoester with an amine precursor under controlled conditions (e.g., acetone as a solvent and catalytic acid/base).
- Salt Formation : Treating the free amine intermediate with hydrochloric acid to yield the hydrochloride salt .
- Purification : Recrystallization or chromatography for isolating the final product. Key parameters include reaction temperature (20–120°C) and stoichiometric ratios to minimize side products .
Q. How is the compound structurally characterized in research settings?
Q. What safety protocols are critical when handling this compound?
- PPE Requirements : NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection .
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.
- Decontamination : Ethanol or water for spills; contaminated clothing must be laundered before reuse .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Catalyst Screening : Evaluate acid/base catalysts (e.g., TCEP or EDC) to enhance Michael addition efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .
- Kinetic Studies : Monitor reaction progress via HPLC or TLC to identify rate-limiting steps .
Q. What strategies address contradictions in biological activity data?
- Dose-Response Curves : Test across concentrations (nM–mM) to identify non-linear effects .
- Receptor Binding Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify interactions with targets like enzymes or GPCRs .
- Metabolic Stability Tests : Incubate with liver microsomes to assess degradation pathways .
Q. How does the compound’s reactivity differ from structurally similar analogs?
Comparative data (Table 1) highlights unique features:
Q. What experimental designs are used to study its pharmacokinetics?
Q. How can computational methods enhance understanding of its mechanism?
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) .
- QSAR Modeling : Correlate substituent effects (e.g., dimethyl groups) with bioactivity .
- Docking Studies : Predict binding modes using software like AutoDock or Schrödinger .
Reproducibility and Data Validation
Q. What analytical standards ensure reproducibility in synthesis?
Q. How are batch-to-batch variations mitigated in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

